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molecular formula C9H11ClOS B4326597 5-Chloro-1-(2-thienyl)-1-pentanone CAS No. 90416-36-7

5-Chloro-1-(2-thienyl)-1-pentanone

Cat. No. B4326597
M. Wt: 202.70 g/mol
InChI Key: MEJWQQQVERMVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166035

Procedure details

16 g (0.120 mol) of aluminium chloride are introduced portionwise over 15 min into a solution, maintained at about +5°, of 20.2 g (0.240 mol) of thiophene and 15.5 g (0.100 mol) of 5-chlorovaleryl chloride and the mixture is stirred for 5 h at room temperature. After removal of the supernatant by means of separating the phases by settling, the reaction medium is taken up in 120 ml of 3N hydrochloric acid solution and extracted with chloroform.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[S:5]1[CH:9]=[CH:8][CH:7]=[CH:6]1.[Cl:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](Cl)=[O:16]>>[Cl:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([C:6]1[S:5][CH:9]=[CH:8][CH:7]=1)=[O:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
15.5 g
Type
reactant
Smiles
ClCCCCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the supernatant by means
CUSTOM
Type
CUSTOM
Details
of separating the phases
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClCCCCC(=O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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